molecular formula C17H17ClN4O B1680796 SB 206553 hydrochloride CAS No. 1197334-04-5

SB 206553 hydrochloride

Cat. No. B1680796
CAS RN: 1197334-04-5
M. Wt: 328.8 g/mol
InChI Key: VGEMBOFBPSNOIO-UHFFFAOYSA-N
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Description

SB 206553 hydrochloride is a high affinity, selective, and orally active 5-HT2B/5-HT2C receptor antagonist . It has anxiolytic-like properties and is often used in conjunction with ketanserin to distinguish 5-HT2A R and 5-HT2C R activity .


Molecular Structure Analysis

The molecular formula of SB 206553 hydrochloride is C17H16N4O . The molecular weight is 292.34 g/mol for the free base . The InChI key is QJQORSLQNXDVGE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

SB 206553 hydrochloride is a yellow solid . It is soluble in DMSO and has a molecular weight of 328.8 g/mol .

Scientific Research Applications

5-HT2B and 5-HT2C Receptor Antagonist

SB 206553 hydrochloride is a potent and selective antagonist for 5-HT2B and 5-HT2C receptors . It displays over 80-fold selectivity over all other 5-HT receptor subtypes and a variety of other receptors .

Orally Active

This compound is orally active, meaning it can be administered orally and is centrally active following oral administration in vivo .

Anxiolytic-like Properties

SB 206553 hydrochloride possesses anxiolytic-like properties . In other words, it can potentially reduce anxiety.

In Vivo Activity

SB 206553 hydrochloride is centrally active following oral administration in vivo . This means it can cross the blood-brain barrier and exert its effects on the central nervous system.

High Affinity and Selectivity

SB 206553 hydrochloride has high affinity and selectivity for 5-HT2B and 5-HT2C receptors . This means it binds strongly and specifically to these receptors, making it a useful tool in research involving these receptors.

Potential Use in Social Interaction Tests

SB 206553 hydrochloride has been shown to increase the time spent in active social interaction in a social interaction test in rats . This suggests potential applications in studying social behavior.

Potential Use in Conflict Tests

This compound increases punished responding in the Geller-Seifter conflict test in rats , indicating potential use in studying conflict-related behaviors.

Chemical Properties

SB 206553 hydrochloride has a molecular weight of 328.8 and is soluble to 100 mM in DMSO . Its chemical name is 3,5-Dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b’]dipyrrole-1(2H)-carboxamide hydrochloride .

Mechanism of Action

SB 206553 hydrochloride acts as a mixed antagonist for the 5-HT2B and 5-HT2C serotonin receptors . It has been shown to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors .

properties

IUPAC Name

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEMBOFBPSNOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042622
Record name SB 206553 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SB 206553 hydrochloride

CAS RN

1197334-04-5
Record name SB 206553 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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